molecular formula C19H19FN4O2S B2834923 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775524-36-1

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2834923
M. Wt: 386.45
InChI Key: YBSXDKMAWNLWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A study highlighted the design, synthesis, and biological evaluation of a series of compounds for their in vitro antituberculosis activity and cytotoxicity. Among these compounds, one with a similar structural motif showed promising antituberculosis activity along with low cytotoxicity, making it a candidate for further investigation in antimicrobial research (V. U. Jeankumar et al., 2013).

Anticancer Activity

Another research effort focused on the synthesis of derivatives of curcumin analogs, aiming at potentially more efficacious compounds for cancer treatment. These compounds, sharing a similar structural backbone, were synthesized and their molecular structures characterized, indicating a potential application in designing new anticancer agents (P. Lagisetty et al., 2009).

Serotonin Receptor Antagonist

Further, compounds with a similar chemical structure were synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives exhibited potent 5-HT2 antagonist activity, suggesting their potential use in developing treatments targeting serotonin receptors (Y. Watanabe et al., 1992).

EGFR Inhibitors for Cancer Therapy

A detailed study on benzimidazole derivatives bearing 1,2,4-triazole, similar in structure, demonstrated their potential as EGFR inhibitors, highlighting their promising anticancer activity. This research contributes to the ongoing efforts in identifying new therapeutic agents for cancer treatment by targeting specific molecular pathways (A. Karayel, 2021).

Synthesis and Antimicrobial Evaluation

Novel synthesis methods and the antimicrobial evaluation of compounds with the core structural features were explored, showing significant biological activity against various microorganisms. These findings are crucial for developing new antimicrobial agents to combat resistant strains (M. Suresh et al., 2016).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-16-3-1-13(2-4-16)11-24-17(21-22-19(24)26)14-5-8-23(9-6-14)18(25)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDKMAWNLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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